The synthesis of Mcl-1/bcl-2-IN-3 involves several sophisticated methods aimed at optimizing its binding affinity and selectivity toward the Mcl-1 protein. Techniques such as machine learning-guided virtual screening are employed to identify potential inhibitors from large compound libraries. Following this, surface plasmon resonance and molecular docking analyses are used to evaluate the binding interactions between the compound and Mcl-1 .
The synthesis process typically includes:
The molecular structure of Mcl-1/bcl-2-IN-3 is characterized by its ability to mimic the BH3 domain of pro-apoptotic proteins, allowing it to bind effectively within the hydrophobic groove of Mcl-1. This interaction prevents Mcl-1 from associating with pro-apoptotic partners, thereby promoting apoptosis in cancer cells.
Key structural features include:
Mcl-1/bcl-2-IN-3 undergoes specific chemical reactions upon binding with Mcl-1. The primary reaction involves competitive inhibition where the compound displaces pro-apoptotic proteins from their binding sites on Mcl-1. This process can be described as follows:
The mechanism of action for Mcl-1/bcl-2-IN-3 involves several key processes:
Data from recent studies indicate that co-administration with other inhibitors can enhance its efficacy, suggesting a synergistic effect when combined with Bcl-xL or Bcl-2 inhibitors .
Mcl-1/bcl-2-IN-3 exhibits distinct physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess purity and stability over time.
Mcl-1/bcl-2-IN-3 has significant applications in scientific research and potential therapeutic interventions:
Recent clinical trials are evaluating its efficacy in combination therapies for hematological cancers, aiming to improve patient outcomes by targeting multiple pathways involved in cell survival .
Mcl-1/Bcl-2-IN-3 exerts its pro-apoptotic effects through high-affinity interactions with the conserved BH3-binding grooves of Mcl-1 and Bcl-2. Structural analyses reveal that Mcl-1’s hydrophobic groove comprises eight α-helices (α1–α8) forming four discrete pockets (P1–P4) that accommodate hydrophobic residues (H1–H4) of BH3-only proteins [2] [10]. Key differences exist between Mcl-1 and Bcl-2 grooves: Mcl-1’s P2 pocket is shorter/wider than Bcl-2’s, and its surface exhibits distinct electropositive properties due to abundant lysine/histidine residues [2] [3]. The inhibitor mimics the BH3 helix, inserting conserved hydrophobic residues (e.g., Leu, Ile, Phe) into these pockets while forming a critical salt bridge between Arg263 (Mcl-1) and an aspartate residue (analogous to native BH3 domains) [8] [10].
Table 1: Key Structural Features of Mcl-1/Bcl-2 BH3-Binding Grooves
Feature | Mcl-1 | Bcl-2 | Inhibitor Engagement |
---|---|---|---|
P1 Pocket Residues | Leu235, Leu246, Val249 | Similar hydrophobic residues | Binds H1 residue (e.g., Ile/Leu) |
P2 Pocket Residues | Met231, Met250, Val253, Phe254, Leu267 | Narrower conformation | Accommodates larger hydrophobic side chains |
P3 Pocket Residues | His224, Ala227, Phe228 | Differently charged residues | Stabilizes H3 position |
Critical Salt Bridge | Arg263-Asp (BH3 peptide) | Equivalent conserved interaction | Mimicked by inhibitor’s aspartate moiety |
Electrostatic Surface | Abundant lysine/histidine (electropositive) | Less pronounced electropositivity | Enhanced affinity for Mcl-1 |
The inhibitor disrupts apoptosis regulation by competitively displacing pro-apoptotic BH3-only proteins (e.g., BIM, BID, PUMA) from Mcl-1 and Bcl-2. Surface plasmon resonance (SPR) studies demonstrate nanomolar affinity (Kd < 50 nM) for both targets, significantly exceeding the binding affinity of native NOXA for Mcl-1 (Kd ≈ 47 nM) or BAD for Bcl-2 (Kd ≈ 15 nM) [6] [8]. This preferential binding alters the stoichiometric balance of BCL-2 family complexes, liberating sequestered pro-death proteins. Notably, Mcl-1/Bcl-2-IN-3 shows negligible binding to Bfl-1/A1, underscoring its selectivity for Mcl-1/Bcl-2 [6] [10]. Kinetic analyses reveal prolonged residence time within the Mcl-1 groove due to stabilization of the QRN motif (residues Q221, R222, N223), which ordinarily undergoes conformational switching during ubiquitin-mediated degradation [2] [8].
By antagonizing Mcl-1 and Bcl-2, Mcl-1/Bcl-2-IN-3 enables the activation of executioner proteins BAX and BAK:
Figure: Apoptotic Cascade Activation
1. INHIBITOR Binds Mcl-1/Bcl-2 → 2. BIM/BID Released → 3. BAX/BAK Oligomerize → 4. Cytochrome c Release → 5. Caspase Activation
In DLBCL models, dual inhibition circumvents resistance mediated by Mcl-1 overexpression, as the compound directly enables BAX/BAK activation independent of Mcl-1 downregulation [6].
Mcl-1/Bcl-2-IN-3 indirectly accelerates Mcl-1 degradation by modulating its PEST domain (residues 1–170). This domain, enriched in proline (P), glutamic acid (E), serine (S), and threonine (T), confers a short half-life (<1–4 hours) and susceptibility to ubiquitination [2] [9]:
Table 2: Impact of Mcl-1/Bcl-2-IN-3 on Mcl-1 Stability
Mechanism | Effect | Functional Consequence |
---|---|---|
Disruption of USP9X Binding | Reduced deubiquitination | Increased ubiquitin tagging |
MULE Recruitment | Enhanced E3 ligase activity at PEST domain | Lys40/Lys136 polyubiquitination |
Proteasome Engagement | Accelerated degradation | 50-70% reduction in Mcl-1 half-life |
Synergy with CDK Inhibitors | Transcriptional + post-translational suppression | Near-complete Mcl-1 elimination |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8